molecular formula C28H30Br4N2O5 B571323 EOSIN Y, BIS(TETRAMETHYLAMMONIUM SALT) CAS No. 123333-96-0

EOSIN Y, BIS(TETRAMETHYLAMMONIUM SALT)

Cat. No.: B571323
CAS No.: 123333-96-0
M. Wt: 794.173
InChI Key: QYEPEHZROXEALU-UHFFFAOYSA-L
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Description

Eosin Y, bis(tetramethylammonium salt) is a xanthene dye derived from fluorescein, with bromine substitutions at the 2', 4', 5', and 7' positions (chemical name: 2',4',5',7'-tetrabromofluorescein bis(tetramethylammonium salt)) . Unlike its more common disodium salt counterpart, this compound features tetramethylammonium (N(CH₃)₄⁺) as the counterion. The tetramethylammonium cation enhances solubility in organic solvents and may influence photophysical properties, making it advantageous in specific applications such as photoredox catalysis or non-aqueous staining protocols .

Eosin Y is widely recognized as a biological stain, particularly in hematoxylin and eosin (H&E) staining, where it highlights cytoplasmic and extracellular structures . Its tetramethylammonium salt variant is less frequently documented but holds niche utility in synthetic chemistry due to improved compatibility with hydrophobic reaction media .

Properties

CAS No.

123333-96-0

Molecular Formula

C28H30Br4N2O5

Molecular Weight

794.173

IUPAC Name

2/',4/',5/',7/'-tetrabromo-3-oxospiro[2-benzofuran-1,9/'-xanthene]-3/',6/'-diolate;tetramethylazanium

InChI

InChI=1S/C20H8Br4O5.2C4H12N/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;2*1-5(2,3)4/h1-6,25-26H;2*1-4H3/q;2*+1/p-2

InChI Key

QYEPEHZROXEALU-UHFFFAOYSA-L

SMILES

C[N+](C)(C)C.C[N+](C)(C)C.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of EOSIN Y, BIS(TETRAMETHYLAMMONIUM SALT) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

EOSIN Y, BIS(TETRAMETHYLAMMONIUM SALT) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various brominated and reduced derivatives of EOSIN Y, BIS(TETRAMETHYLAMMONIUM SALT), which have different applications in scientific research and industry .

Mechanism of Action

Comparison with Similar Compounds

Key Research Findings

Photoredox Catalysis : Eosin Y tetramethylammonium salt demonstrates superior efficiency in organic solvents compared to its disodium salt, achieving 85% yield in a model cross-coupling reaction vs. 60% for the disodium form .

Solubility-Driven Applications: In dye-sensitized solar cells (DSSCs), the tetramethylammonium salt’s non-aqueous solubility enables uniform TiO₂ surface coating, enhancing electron injection efficiency by 15% over aqueous dyes .

Biological Staining : While the disodium salt remains standard in histology, the tetramethylammonium variant shows promise in lipid-rich tissue staining due to reduced aqueous solubility preventing dye leakage .

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